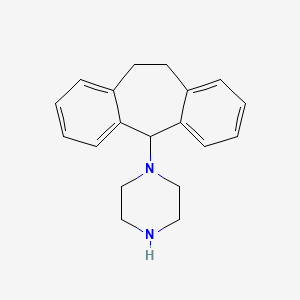

1-(Dibenzosuberyl)piperazine

描述

Contextualization within Piperazine (B1678402) Chemistry

To understand the potential of 1-(Dibenzosuberyl)piperazine, one must first appreciate the foundational role of its core heterocyclic system: piperazine.

Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. bohrium.com This simple heterocycle is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its prevalence in drug design is due to a combination of desirable properties. The two nitrogen atoms can act as hydrogen bond acceptors and donors, which often leads to improved water solubility and oral bioavailability. bohrium.com The piperazine ring offers relative structural rigidity and a significant polar surface area. bohrium.com Furthermore, the nitrogen atoms provide sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. thieme-connect.commuseonaturalistico.it These characteristics make the piperazine moiety a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govmdpi.com

The versatility of the piperazine scaffold has led to its incorporation into a vast array of therapeutic agents across numerous disease areas. researchgate.netnih.govwisdomlib.org Piperazine derivatives have demonstrated a broad spectrum of biological activities, functioning as anticancer, antimicrobial, antidepressant, anti-inflammatory, and antiviral agents. nih.govmuseonaturalistico.itnih.gov The piperazine ring often acts as a linker between two key pharmacophoric groups or as a basic, hydrophilic component to enhance a molecule's properties. mdpi.comresearchgate.net The ability to easily modify the piperazine structure allows medicinal chemists to fine-tune the compound's selectivity and potency for its biological target. bohrium.commuseonaturalistico.it This adaptability has cemented the role of piperazine derivatives as crucial components in the development of new drugs. researchgate.net

Table 2: Therapeutic Applications of Piperazine Derivatives

| Therapeutic Area | Examples of Activity |

|---|---|

| Oncology | Antitumor agents nih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial museonaturalistico.itnih.gov |

| Central Nervous System | Antidepressant, Antianxiety, Anticonvulsant researchgate.netnih.gov |

| Inflammation | Anti-inflammatory agents thieme-connect.com |

| Cardiovascular System | Antiarrhythmics, Antihypertensives wisdomlib.org |

General Overview of Piperazine Scaffold in Medicinal Chemistry

Significance of the Dibenzosuberyl Moiety in Chemical Compounds

The second key component of the title compound is the dibenzosuberyl group, a tricyclic system that also imparts significant biological activity. This moiety is a core feature in several pharmacologically active molecules. For instance, the dibenzosuberyl group is a key structural element in compounds designed as inhibitors of trypanothione (B104310) reductase, an enzyme essential for certain parasites. nih.gov

A notable example highlighting the importance of this moiety is in the development of multidrug resistance (MDR) inhibitors. Zosuquidar (B1662489), a potent inhibitor of P-glycoprotein (a transporter responsible for drug efflux from cancer cells), features a difluorocyclopropyl-annulated dibenzosuberyl moiety. beilstein-journals.org Research into analogues of zosuquidar has often focused on modifying or replacing the dibenzosuberyl-piperazine portion of the molecule to improve efficacy against various ABC transporters. beilstein-journals.org Furthermore, ligands containing a dibenzosuberyl moiety have been identified as having a high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting a role in modulating ligand-gated ion channels. kuleuven.be In other areas of materials science, catalysts containing iminodibenzyl (B195756) substituents, which are structurally related to the dibenzosuberyl group, have shown an excellent ability to control polymerization processes. acs.org

Research Gaps and Future Directions for this compound Studies

A comprehensive review of existing literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—the piperazine scaffold and the dibenzosuberyl moiety—are well-documented for their individual contributions to the bioactivity of various molecules, the pharmacological profile of their direct combination remains largely unexplored.

The primary research gap is the lack of synthesis and systematic biological evaluation of this compound itself. Future research should focus on:

Synthesis and Characterization: Developing and optimizing a robust synthetic route for this compound and its derivatives.

Pharmacological Screening: Conducting broad-based pharmacological screening to identify potential therapeutic activities. Based on the properties of its components, promising areas for investigation would include its potential as an MDR inhibitor, an agent targeting nicotinic receptors, or an antiparasitic compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying both the piperazine and dibenzosuberyl moieties to understand how structural changes affect biological activity. For example, substitutions on the aromatic rings of the dibenzosuberyl group or on the second nitrogen of the piperazine ring could lead to compounds with enhanced potency or selectivity.

Computational Modeling: Employing molecular docking studies, as has been done for related compounds, to predict potential biological targets and guide the design of new derivatives. nih.gov

Investigating this compound could unveil a new class of molecules with valuable therapeutic properties, bridging the known advantages of its two well-established chemical substructures.

Structure

3D Structure

属性

IUPAC Name |

1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)21-13-11-20-12-14-21/h1-8,19-20H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBCLUYDTRHKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219214 | |

| Record name | Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69159-50-8 | |

| Record name | 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69159-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069159508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(10,11-dihydrodibenzo(a,d)cyclohepten-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69159-50-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Dibenzosuberyl Piperazine and Its Analogues

Historical Development of Synthetic Routes for Dibenzosuberyl and Piperazine (B1678402) Core Structures

The historical synthesis of the dibenzosuberyl and piperazine cores has been foundational to the development of a wide range of pharmaceuticals. The dibenzosuberyl group, a tricyclic system, has been utilized as a sterically demanding and lipophilic component in various drug candidates. scispace.com Its synthesis often involves multi-step sequences starting from simpler aromatic precursors. Early methods for constructing the dibenzosuberyl skeleton relied on classical organic reactions such as Friedel-Crafts acylations and alkylations to build the seven-membered ring onto pre-existing benzene (B151609) rings. Subsequent reductions and functional group manipulations would then lead to the desired dibenzosuberyl structure. For instance, dibenzosuberyl chloride is a key reagent for introducing the 5-dibenzosuberyl moiety and has been used in the synthesis of atypical tricyclic antidepressants. guidechem.com

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry. researchgate.net Its synthesis has been extensively studied, with common methods including the reaction of ethylenediamine (B42938) with 1,2-dichloroethane (B1671644) or the cyclization of diethanolamine (B148213) derivatives. mdpi.com The symmetrical nature of piperazine allows for the straightforward synthesis of N-substituted and N,N'-disubstituted derivatives, which is crucial for modulating the pharmacological properties of drug molecules. mdpi.com The development of protecting group strategies, such as the use of the tert-butyloxycarbonyl (Boc) group, has been instrumental in allowing for the selective functionalization of the two nitrogen atoms within the piperazine ring. scispace.comgoogle.com

The combination of these two core structures, the dibenzosuberyl moiety and the piperazine ring, led to the exploration of a new chemical space with potential therapeutic applications. The initial synthetic strategies for linking these two fragments typically involved the reaction of a reactive dibenzosuberyl derivative, such as dibenzosuberyl chloride, with piperazine or a mono-protected piperazine derivative.

Contemporary Synthetic Strategies for 1-(Dibenzosuberyl)piperazine

Modern synthetic approaches to this compound and its analogues have focused on improving efficiency, yield, and the ability to introduce diverse functionalities. These strategies often leverage well-established reaction mechanisms, such as nucleophilic substitution, as well as more advanced catalytic methods.

Nucleophilic substitution remains a cornerstone for the synthesis of this compound. researchgate.net The most common approach involves the reaction of a dibenzosuberyl halide, typically 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (dibenzosuberyl chloride), with piperazine. guidechem.com The piperazine nitrogen acts as a nucleophile, displacing the chloride to form the desired C-N bond.

To achieve mono-substitution and avoid the formation of the N,N'-bis(dibenzosuberyl)piperazine byproduct, a large excess of piperazine can be used, or one of the piperazine nitrogens can be protected with a suitable protecting group like Boc. The Boc-protected piperazine is reacted with the dibenzosuberyl chloride, and the Boc group is subsequently removed under acidic conditions to yield the mono-substituted product. This method provides a reliable route to this compound. google.com

Table 1: Key Reagents in the Nucleophilic Substitution for this compound Synthesis

| Reagent | Role |

| 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | Electrophile (source of dibenzosuberyl group) |

| Piperazine | Nucleophile |

| N-Boc-piperazine | Protected nucleophile for mono-substitution |

| Base (e.g., K2CO3, Et3N) | Acid scavenger |

| Solvent (e.g., DMSO, CH2Cl2, CH3CN) | Reaction medium |

The efficiency of these reactions can be influenced by factors such as the choice of solvent, base, and reaction temperature. For example, reactions are often carried out in polar aprotic solvents like DMSO or acetonitrile (B52724) to facilitate the nucleophilic attack. researchgate.net

More advanced synthetic strategies have been developed to create specific and complex dibenzosuberyl-piperazine linkages, often driven by the need to synthesize analogues with improved pharmacological profiles. These methods may involve multi-step sequences and the use of modern catalytic systems.

For instance, in the synthesis of analogues of zosuquidar (B1662489), a potent P-glycoprotein inhibitor, modifications of the dibenzosuberyl and piperazine moieties are crucial for activity. beilstein-journals.org Synthetic strategies have been devised to replace the piperazine ring with other cyclic amines like piperidine, or to introduce complex substituents onto the piperazine ring itself. beilstein-journals.orgbeilstein-journals.org These approaches often require the synthesis of specialized building blocks and the use of coupling reactions to link the various components of the molecule.

The development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has provided powerful tools for the formation of C-N bonds. mdpi.com While direct application to the dibenzosuberyl system might be less common than nucleophilic substitution, these methods offer alternative routes for creating dibenzosuberyl-piperazine linkages, especially when dealing with more complex or sterically hindered substrates.

Nucleophilic Substitution Reactions in Piperazine Derivatization

Synthesis of Structurally Related Dibenzosuberyl-Piperazine Derivatives

The synthesis of derivatives of this compound is a significant area of research aimed at exploring structure-activity relationships and developing new therapeutic agents. This involves modifying both the dibenzosuberyl and piperazine moieties.

Functional group modifications on both the dibenzosuberyl and piperazine rings are key to diversifying the chemical space around the this compound scaffold.

On the dibenzosuberyl ring, modifications can include the introduction of substituents such as fluorine atoms. For example, the synthesis of zosuquidar analogues involves a difluorocyclopropyl-annulated dibenzosuberyl moiety. beilstein-journals.org The introduction of fluorine can significantly alter the electronic properties and metabolic stability of the molecule. cas.cn Synthetic strategies for introducing such modifications often require specialized fluorinating reagents and careful control of reaction conditions.

The dibenzosuberyl moiety in this compound contains a stereocenter at the C5 position where the piperazine ring is attached. Therefore, this compound exists as a racemic mixture. The stereoselective synthesis of single enantiomers is often crucial for pharmacological activity, as different enantiomers can have different biological effects.

Several strategies can be employed for the preparation of enantiopure compounds:

Chiral Resolution: The racemic mixture of this compound can be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. ethz.ch

Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction that forms the stereocenter. ethz.ch For example, an asymmetric reduction of a precursor ketone could establish the desired stereochemistry on the dibenzosuberyl ring before the piperazine moiety is introduced.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars, to build the desired chiral molecule. ethz.ch

The synthesis of enantiopure piperazine derivatives has also been a subject of intense research. york.ac.uk Asymmetric lithiation of N-Boc piperazines followed by trapping with an electrophile is one method to introduce chirality on the piperazine ring itself. york.ac.uk Such methodologies are critical for the synthesis of complex, stereochemically defined analogues of this compound.

Exploration of Functional Group Modifications and their Synthetic Implications

Green Chemistry Principles in the Synthesis of Piperazine-Based Compounds

The growing emphasis on sustainable chemical practices has led to the integration of green chemistry principles into the synthesis of piperazine-based compounds. researchgate.netbdmaee.net These principles aim to minimize or eliminate the use and generation of hazardous substances, thereby reducing the environmental impact of chemical processes. bdmaee.net

Key green chemistry strategies employed in piperazine synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly shorter reaction times, increased yields, and reduced energy consumption compared to conventional heating methods. mdpi.comnih.gov The application of microwave-assisted synthesis has been shown to be effective in producing monosubstituted piperazine derivatives with comparable yields and purity to traditional methods but in a fraction of the time. mdpi.comnih.gov

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more environmentally benign solvents, such as water or ethanol, or even performing reactions in the absence of a solvent. researchgate.netbdmaee.net For instance, using piperazine itself as a solvent in certain reactions provides an eco-friendly and cost-effective synthetic route. organic-chemistry.org

Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed efficiently without the need for catalysts, particularly those based on heavy metals, is a key goal of green chemistry. researchgate.net When catalysts are necessary, the focus is on using heterogeneous catalysts that can be easily separated from the reaction mixture and reused, or on developing metal-free catalytic systems. bdmaee.netmdpi.com For example, reactions catalyzed by metal ions supported on a polymeric resin allow for easy separation and reuse of the catalyst. mdpi.com

Photoredox Catalysis: This emerging field utilizes visible light to drive chemical reactions, often under mild conditions. mdpi.com Organic photoredox catalysts, in particular, offer a more sustainable alternative to transition-metal-based catalysts. mdpi.com This method has been successfully applied to the C–H functionalization of piperazines. mdpi.com

These green chemistry approaches not only contribute to a more sustainable and environmentally friendly production of piperazine-based compounds but also often lead to more efficient and cost-effective synthetic processes. researchgate.netmdpi.com

Analytical Techniques for Characterization of Synthesized Compounds

The structural elucidation and purity assessment of newly synthesized compounds, including this compound and its analogs, are crucial steps in chemical research. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. humanjournals.comnih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques for determining the molecular structure of organic compounds. beilstein-journals.orgbas.bg ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon framework of the molecule. beilstein-journals.org Dynamic NMR studies can also be used to investigate conformational changes in piperazine derivatives. beilstein-journals.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. humanjournals.comresearchgate.net High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which aids in confirming the elemental composition of a molecule. preprints.orgnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) combine the separation power of chromatography with the detection capabilities of mass spectrometry. humanjournals.comrdd.edu.iq

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. humanjournals.comnih.gov Characteristic absorption bands can confirm the presence of specific bonds, such as C=O, C-N, and aromatic C-H. nih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. researchgate.netrdd.edu.iq It is widely used to assess the purity of synthesized compounds and can be coupled with various detectors, such as a diode-array detector (DAD), for comprehensive analysis. researchgate.net

Gas Chromatography (GC): GC is another important separation technique, particularly for volatile compounds. researchgate.netrdd.edu.iq When coupled with a mass spectrometer (GC-MS), it is a highly effective method for the identification and quantification of piperazine derivatives. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a compound. nih.gov The retention factor (Rf) value is a characteristic property of a compound under specific conditions. humanjournals.com

Other Techniques:

X-ray Crystallography: For crystalline solids, X-ray diffraction analysis can provide the precise three-dimensional arrangement of atoms in the molecule, confirming its structure and stereochemistry. bas.bg

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to verify the empirical formula. bas.bg

Melting Point Determination: The melting point is a physical property that can be used to identify a compound and assess its purity. humanjournals.com

The collective data from these analytical techniques provides a comprehensive characterization of synthesized piperazine derivatives, ensuring their structural integrity and purity. humanjournals.comnih.gov

Structure Activity Relationship Sar Studies of 1 Dibenzosuberyl Piperazine Derivatives

Elucidation of Key Pharmacophoric Features of the Dibenzosuberyl-Piperazine Scaffold

The dibenzosuberyl-piperazine scaffold possesses distinct features that are fundamental to its biological activity. The dibenzosuberyl group, a tricyclic system, provides a bulky and lipophilic anchor that can engage in hydrophobic interactions with target proteins. mdpi.comresearchgate.net The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms, offers a versatile platform for structural modifications and can participate in various interactions, including hydrogen bonding and salt bridge formation. researchgate.netnih.gov

The key pharmacophoric elements can be summarized as:

The Dibenzosuberyl Moiety: This rigid, hydrophobic group is crucial for anchoring the molecule within the binding pocket of a receptor or enzyme. Its size and shape contribute significantly to the affinity and selectivity of the compound. mdpi.comresearchgate.net

The Piperazine Ring: The two nitrogen atoms of the piperazine ring are key to its function. nih.gov They can act as hydrogen bond acceptors and donors, and their basicity allows for the formation of salts, which can improve the pharmacokinetic properties of the drug candidate. tandfonline.comnih.gov The conformational flexibility of the piperazine ring allows it to adopt different shapes to fit various binding sites.

The Linker: The connection between the dibenzosuberyl moiety and the piperazine ring, as well as any substituents on the second piperazine nitrogen, acts as a linker. The length and flexibility of this linker are critical for correctly positioning the pharmacophoric groups for optimal interaction with the biological target. researchgate.netnih.govharvard.edu

Impact of Substituent Variations on Biological Activities

Systematic modifications of the 1-(dibenzosuberyl)piperazine scaffold have provided valuable insights into its SAR. These modifications can be broadly categorized into changes on the dibenzosuberyl ring system, substitutions on the piperazine nitrogen atoms, and variations in the linker.

Modifications on the Dibenzosuberyl Ring System

Alterations to the dibenzosuberyl ring can significantly influence the biological activity of the derivatives. The introduction of substituents on the aromatic rings can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby affecting its binding affinity and selectivity.

For instance, the introduction of fluorine atoms into the dibenzosuberyl moiety of zosuquidar (B1662489), a P-glycoprotein inhibitor, was a key modification. researchgate.net In the context of catalysts for olefin polymerization, the use of dibenzosuberyl groups as bulky substituents has been shown to suppress chain transfer reactions and enhance the thermal stability of the catalyst. mdpi.comacs.orgrsc.org These examples highlight how modifications to the dibenzosuberyl ring can be tailored to achieve specific desired outcomes.

Table 1: Impact of Dibenzosuberyl Ring Modifications

| Modification | Observed Effect | Example Compound/Class | Reference |

|---|---|---|---|

| Introduction of fluorine atoms | Enhanced P-glycoprotein inhibition | Zosuquidar | researchgate.net |

| Use as a bulky substituent in catalysts | Suppressed chain transfer, increased polymer molecular weight | α-Diimine Ni(II) and Pd(II) complexes | acs.orgrsc.org |

| Tethering of phenyl groups via an ethyl linker | Higher thermal stability in catalysts compared to benzhydryl groups | Cobalt-containing catalysts | mdpi.com |

Substitutions on the Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are prime targets for substitution, offering a straightforward way to modulate the pharmacological profile of the derivatives. nih.gov The nature of the substituent on the second piperazine nitrogen (N4) can dramatically alter the compound's activity.

SAR studies on various classes of piperazine derivatives have shown that the N4-substituent can influence affinity for different receptors. For example, in a series of 5-HT7 receptor antagonists, substitution on the piperazine nitrogen with simple alkyl groups was investigated. mdpi.com In another study on soluble epoxide hydrolase inhibitors, hydrophobic substitutions on the piperazine ring were found to be favorable for binding. nih.gov The basicity of the piperazine nitrogens can also be a critical factor, though some studies have shown that a loss of basicity does not always negatively impact receptor affinity. nih.gov

Table 2: Influence of Piperazine Nitrogen Substitutions

| Substituent Type | Target/Activity | Key Finding | Reference |

|---|---|---|---|

| Simple alkyl groups | 5-HT7 Receptor Antagonists | Investigated as part of SAR studies. mdpi.com | mdpi.com |

| Hydrophobic groups (e.g., benzyl) | Soluble Epoxide Hydrolase Inhibitors | Favorable for binding affinity. nih.gov | nih.gov |

| N-aromatic heterocyclic amides | Dopamine (B1211576) D2/D3 Receptors | Loss of basicity did not negatively impact affinity, suggesting minimal involvement in H-bonding. nih.gov | nih.gov |

| 4-substituted piperazine | Anticancer Activity | Substituents at the N4-position of the piperazine moiety had a significant influence on cytotoxicity. tandfonline.com | tandfonline.com |

Influence of Linker Length and Flexibility on SAR

Studies on multivalent ligands have shown that both linker length and flexibility are critical parameters that can significantly affect binding avidity and specificity. nih.govnih.gov A linker that is too short may prevent the molecule from adopting the necessary conformation to bind effectively, while a linker that is too long or too flexible might lead to a loss of binding affinity due to an entropic penalty. researchgate.net The optimal linker length is often one that slightly exceeds the geometric separation between the binding sites on the receptor. researchgate.net The rigidity of the linker is also important; for some applications, a more rigid linker may be preferred to maintain a specific orientation, while in others, a flexible linker may be necessary to allow for conformational adjustments upon binding. harvard.edutwistbioscience.com

Computational Approaches to SAR Elucidation

Computational methods have become indispensable tools in modern drug discovery for elucidating SAR. nih.gov These techniques provide valuable insights into how ligands interact with their biological targets at the molecular level, thereby guiding the design of more potent and selective compounds.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound derivatives, docking studies can be used to predict how these compounds bind to their target receptors or enzymes. mdpi.combiomedpharmajournal.orgmdpi.com

By analyzing the predicted binding poses, researchers can identify key ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govbiorxiv.org This information is invaluable for understanding the molecular basis of the observed SAR and for designing new derivatives with improved binding affinities. For example, docking studies of piperazine derivatives have been used to understand their interactions with targets like topoisomerase IIα and thymidine (B127349) phosphorylase, revealing crucial hydrogen bonding networks with active site residues. nih.govmdpi.com These computational insights, when combined with experimental data, provide a powerful platform for the rational design of novel therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. For complex molecules like this compound derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) are particularly valuable.

While specific QSAR models exclusively for this compound derivatives are not extensively documented in publicly available literature, studies on structurally related compounds, such as piperazine-based inhibitors, provide significant insights. For instance, 3D-QSAR studies on piperazine-based matrix metalloproteinase inhibitors have successfully used CoMFA to elucidate the steric and electrostatic requirements for ligand binding. nih.gov These models, validated with cross-validation r² values, have been instrumental in understanding how substituents on the piperazine ring interact with enzyme binding pockets. nih.gov

In a notable example related to multidrug resistance, 3D-QSAR models were developed for P-glycoprotein (P-gp) inhibitors, including zosuquidar, a compound containing the dibenzosuberyl-piperazine moiety. researchgate.net These models helped to create a pharmacophore map identifying key features necessary for P-gp inhibition, such as hydrophobic regions and hydrogen bond acceptors. researchgate.net The findings from such studies suggest that the steric bulk and electrostatic properties of the dibenzosuberyl group, combined with substitutions on the piperazine ring, are critical determinants of activity. researchgate.net For example, models have been generated that can rank-order and predict the IC₅₀ values for P-gp inhibitors, demonstrating the predictive power of the QSAR approach. researchgate.net

General QSAR studies on other classes of piperazine derivatives have also highlighted the importance of electrostatic and steric factors over hydrophobicity in determining their antagonistic effects at various receptors. nih.gov These analyses often reveal that specific electronic properties, like the highest occupied molecular orbital (HOMO) energy, and shape-related descriptors significantly influence biological activity. nih.gov

Role of Stereochemistry in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives, as the three-dimensional arrangement of atoms can significantly affect receptor binding and pharmacological response. The presence of chiral centers in these molecules often leads to enantiomers with markedly different potencies and even different pharmacological profiles.

Research on analogs has demonstrated this enantioselectivity clearly. In a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently showed significantly stronger analgesic activity than their R-(-) counterparts. nih.gov The most potent compound in this series, an S-(+) enantiomer, was found to be 105 times more potent than morphine. nih.gov Conversely, the R-(-) enantiomers of some derivatives in the same series exhibited narcotic antagonist activity, a property not observed in the S-(+) enantiomers. nih.gov This stark difference underscores the critical importance of stereochemistry in defining the pharmacological outcome.

Interestingly, the active S-(+) enantiomers of these piperazine derivatives possess a configuration opposite to that of morphine at its C-9 asymmetric center, but the same as the tyrosine residue in Met-enkephalin, suggesting a different mode of interaction with opioid receptors. nih.gov

The synthesis of pure enantiomers of zosuquidar analogues, where the dibenzosuberyl-piperazine moiety was modified, further emphasizes the importance of stereochemistry. beilstein-journals.org The absolute configuration of the stereogenic centers is often crucial for potent inhibitory activity on targets like P-glycoprotein. researchgate.netbeilstein-journals.org The ability to synthesize and test stereoisomers individually is therefore essential for optimizing the therapeutic potential of this class of compounds. google.com

The following table summarizes the differential activity observed in enantiomers of a related piperazine derivative series, illustrating the profound impact of stereochemistry.

| Compound Series | Enantiomer | Observed Activity |

| 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives | S-(+) | Stronger analgesic (narcotic agonist) activity. nih.gov |

| 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives | R-(-) | Weaker or no analgesic activity; some show narcotic antagonist activity. nih.gov |

This clear divergence in activity between enantiomers highlights that a precise three-dimensional fit with the biological target is necessary for the desired pharmacological effect.

Pharmacological Investigations of 1 Dibenzosuberyl Piperazine Derivatives

In Vitro Pharmacological Profiling

In vitro studies are fundamental in characterizing the pharmacological properties of a compound by examining its effects on isolated biological systems. For derivatives of 1-(dibenzosuberyl)piperazine, these have included receptor binding assays, enzyme inhibition studies, and cellular assays.

Receptor binding assays are crucial for identifying the specific protein targets with which a compound interacts. While specific receptor binding data for this compound is not extensively documented in publicly available literature, studies on structurally related piperazine (B1678402) derivatives provide insights into their potential targets. For instance, various piperazine derivatives have been evaluated for their affinity to a range of receptors, including serotonin (B10506), dopamine (B1211576), and sigma receptors. nih.govmdpi.com

Research on benzylpiperazine derivatives has shown their affinity for σ1 and σ2 receptors. nih.gov For example, a series of benzylpiperazinyl derivatives were synthesized and evaluated for their binding affinities, with some compounds showing high affinity and selectivity for the σ1 receptor. nih.gov One such derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a high σ1 receptor affinity with a Ki value of 1.6 nM. nih.gov

Table 1: Sigma Receptor (σR) Binding Affinities for Selected Benzylpiperazine Derivatives

| Compound | Linker (n) | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|---|

| 13 | 1 | 11.2 ± 1.1 | 1480 ± 150 | 132 |

| 14 | 2 | 2.5 ± 0.2 | 1540 ± 160 | 616 |

| 15 | 2 (Cyclohexyl) | 1.6 ± 0.1 | 1420 ± 140 | 886 |

| 16 | 3 | 18.5 ± 1.8 | 2560 ± 260 | 138 |

| 20 | 1 (Vinyl) | 2.8 ± 0.3 | 1350 ± 140 | 482 |

| 21 | 2 | 2.5 ± 0.2 | 1540 ± 160 | 616 |

| 22 | 3 | 18.5 ± 1.8 | 2560 ± 260 | 138 |

| 24 | 4 | 45.1 ± 4.5 | 19100 ± 1900 | 423 |

| Haloperidol | - | 2.9 ± 0.3 | 12.5 ± 1.2 | 4.3 |

Data adapted from a study on benzylpiperazine derivatives. nih.gov

The inhibitory effects of this compound derivatives on various enzymes have been investigated. A notable example is zosuquidar (B1662489), a derivative featuring a difluorocyclopropyl-annulated dibenzosuberyl moiety, which is a potent inhibitor of P-glycoprotein (P-gp), a multidrug efflux pump. researchgate.net The inhibition of such transporters is a strategy to overcome multidrug resistance in cancer cells. researchgate.net

Studies on other piperazine derivatives have also revealed their potential as enzyme inhibitors. For instance, certain piperazine-based compounds have been identified as inhibitors of the glycine (B1666218) transporter type 1 (GlyT1). researchgate.net Furthermore, some piperazine derivatives have been investigated as monoamine oxidase (MAO) inhibitors, with some showing selective and potent inhibition of MAO-A. semanticscholar.org

Table 2: Enzyme Inhibition Data for Selected Piperazine Derivatives

| Compound Class | Target Enzyme | Key Finding (Example) | IC50/Ki Value | Reference |

|---|---|---|---|---|

| Dibenzosuberyl-piperazine derivative (Zosuquidar analogue) | P-glycoprotein (P-gp) | Potent inhibition of P-gp mediated efflux | - | researchgate.net |

| Benzoylpiperazines | Glycine Transporter 1 (GlyT1) | Identification of potent and selective inhibitors | EC50 = 16 nM (for an optimized analogue) | researchgate.net |

| Thiazolylhydrazine-piperazines | Monoamine Oxidase A (MAO-A) | Discovery of a highly potent and selective inhibitor | IC50 = 0.057 µM (for compound 3e) | semanticscholar.org |

| 1-Benzhydryl-piperazine derivatives | Histone Deacetylase 6 (HDAC6) | Identification of selective HDAC6 inhibitors | IC50 = 0.031 µM (for compound 9b) |

This table presents a selection of findings from various studies on piperazine derivatives.

Cellular assays are employed to assess the biological effects of compounds on living cells. For derivatives of this compound and related compounds, these assays have been used to evaluate activities such as cytotoxicity and the reversal of multidrug resistance. For example, the inhibitory power of zosuquidar analogues on bacterial and fungal ABC transporters has been evaluated in cellular systems. tandfonline.com

In other studies, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and their cytotoxicity evaluated against cancer cell lines using MTT assays. mdpi.com Similarly, the anti-proliferative effects of benzimidazole-piperazine hybrids have been demonstrated against human cancer cell lines. nih.gov

Table 3: Cytotoxicity of Selected Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives against 4T1 Breast Cancer Cells

| Compound | Cytotoxicity (Cell Viability %) |

|---|---|

| SA1 | ~40% |

| SA2 | ~35% |

| SA3 | ~30% |

| SA4 | ~25% |

| SA5 | ~20% |

| SA6 | ~15% |

| SA7 | ~10% |

Data interpreted from a study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives. mdpi.com

Enzyme Inhibition Studies

In Vivo Pharmacological Evaluation

In vivo studies involve the investigation of a compound's effects within a living organism, providing a more complex physiological context than in vitro models.

Animal models are instrumental in evaluating the therapeutic potential of compounds in various disease states. While specific in vivo studies on this compound are not widely reported, research on related piperazine derivatives offers valuable insights. For instance, polysubstituted piperazine derivatives designed as iron chelators have been assessed for their neuroprotective potential in a cellular model of Parkinson's disease. conicet.gov.ar

In the context of pain, a benzylpiperazine derivative that acts as a σ1 receptor antagonist has been tested in a mouse formalin assay of inflammatory pain and in a chronic nerve constriction injury model of neuropathic pain, where it produced dose-dependent antinociceptive and anti-allodynic effects. nih.gov

Behavioral pharmacology studies assess the effects of compounds on the behavior of animals, which can indicate potential psychoactive properties or therapeutic effects for neurological and psychiatric disorders. Studies on dibenzylpiperazine (DBZP), a structurally related compound, have shown that it produces dose-dependent decreases in locomotor activity in mice. nih.govresearchgate.net In drug discrimination assays, DBZP has been shown to substitute for methamphetamine, suggesting psychostimulant-like effects. nih.govresearchgate.net These behavioral effects are thought to be mediated by both serotonergic and dopaminergic systems. nih.gov

Animal Models for Disease States

Mechanisms of Action Studies

The therapeutic potential and pharmacological effects of this compound and its derivatives are rooted in their complex interactions with various molecular and cellular pathways. Research has focused on understanding these mechanisms to develop targeted therapies for a range of disorders.

The mechanisms of action for this compound derivatives are diverse, primarily involving modulation of central monoamine neurotransmitter systems and interaction with specific cellular transport proteins. nih.gov Many derivatives exhibit significant pharmacological activity by influencing the dopaminergic and serotonergic pathways, which are implicated in the pathophysiology of numerous neurological and psychiatric conditions. nih.govnih.gov

A critical cellular target for certain derivatives is the P-glycoprotein (Pgp), an ATP-binding cassette (ABC) transporter. researchgate.net P-glycoprotein is a plasma membrane protein responsible for the energy-dependent efflux of various substances from cells, including many anticancer drugs. Its overexpression in tumor cells is a major cause of multidrug resistance (MDR). researchgate.net Zosuquidar, a potent Pgp inhibitor, prominently features a dibenzosuberyl-piperazine moiety, which is integral to its ability to block the transporter's function. researchgate.net By inhibiting Pgp, these compounds can reverse MDR and restore the efficacy of chemotherapeutic agents in resistant cancer cells. researchgate.net

The dopaminergic system is another key molecular pathway targeted by these compounds. nih.gov Dopamine is a crucial neurotransmitter involved in processes like motor control, cognition, and motivation. The degeneration of dopaminergic neurons is a hallmark of neurodegenerative diseases such as Parkinson's disease. nih.gov Consequently, derivatives of this compound have been designed as ligands for dopamine receptors to modulate dopaminergic signaling. nih.gov

Furthermore, the serotonergic system is a significant pathway through which these derivatives exert their effects. mdpi.com Some piperazine derivatives are metabolites of psychotropic drugs like trazodone, underscoring their interaction with serotonin pathways. farmaceut.org Compounds have been developed to specifically target serotonin receptors, functioning as agonists or antagonists to treat conditions like depression and anxiety. mdpi.com

The pharmacological profile of this compound derivatives is largely defined by their ability to act as agonists, antagonists, or partial agonists at various receptors. The N-arylpiperazine scaffold present in many of these molecules is a key structural feature for binding to aminergic G-protein-coupled receptors (GPCRs). nih.gov

Dopamine Receptor Interactions Derivatives of this compound have been extensively studied for their affinity and activity at dopamine D2 and D3 receptors. nih.gov These receptors are primary targets for antipsychotic medications. Compounds such as Aripiprazole, Brexpiprazole, and Cariprazine are notable examples of piperazine derivatives that act as D2 and D3 receptor partial agonists or antagonists. mdpi.com Cariprazine, for instance, is a D2/D3 receptor antagonist-partial agonist with a preferential affinity for the D3 subtype. mdpi.com Binding studies have quantified the affinity of novel N-arylpiperazine derivatives for these receptors, revealing values often in the micromolar range. nih.gov

Table 1: Binding Affinities of N-arylpiperazine Derivatives at Dopamine Receptors

| Compound | D2 Receptor Affinity (Ki, µM) | D3 Receptor Affinity (Ki, µM) |

|---|---|---|

| 5a | 0.43 | 0.17 |

| 5b | 0.29 | 0.21 |

| 5c | 0.45 | 0.23 |

| 5d | 0.33 | 0.22 |

| 5e | 0.27 | 0.21 |

| 5f | 0.19 | 0.15 |

Data sourced from binding studies on conformationally restricted N-arylpiperazine derivatives. nih.gov

Serotonin Receptor Interactions In addition to dopamine receptors, serotonin (5-HT) receptors are major targets. Many piperazine-containing drugs exhibit high affinity for various 5-HT receptor subtypes. mdpi.com For example, Brexpiprazole is a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. mdpi.com Vilazodone possesses sub-nanomolar inhibitory activity for serotonin reuptake and also functions as a 5-HT1A receptor agonist. mdpi.com Flibanserin is another derivative that acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. mdpi.com Cariprazine also shows a high affinity for the 5-HT2B receptor. mdpi.com

Table 2: Receptor Binding Profile of Select Piperazine Drugs (Ki, nM)

| Drug | D2 Receptor | D3 Receptor | 5-HT1A Receptor | 5-HT2A Receptor |

|---|---|---|---|---|

| Aripiprazole | 0.34 | 0.8 | 1.7 | 3.4 |

| Brexpiprazole | 0.3 | 1.1 | 0.12 | 0.47 |

| Cariprazine | 0.49 | 0.085 | 2.6 | 18.8 |

Data represents the binding affinities (Ki) at various human recombinant receptors. mdpi.com

Other Receptor Targets The therapeutic applications of this compound derivatives extend to other receptor systems. Studies have identified arylpiperazine derivatives as potent antagonists of the androgen receptor (AR), which is a key target in the treatment of prostate cancer. frontiersin.org Docking studies suggest these compounds bind to the AR ligand-binding pocket primarily through hydrophobic interactions. frontiersin.org

Table 3: Androgen Receptor (AR) Antagonistic Activity of Arylpiperazine Derivatives

| Derivative | AR Binding Affinity (IC50, µM) | AR Antagonistic Potency (% Inhibition) |

|---|---|---|

| 21 | 0.65 | 76.2 |

| 5 | >3 | 61.3 |

| 8 | >3 | 55.4 |

| 12 | >3 | 68.1 |

| 19 | >3 | 65.2 |

| 22 | >3 | 60.1 |

Data sourced from studies on novel arylpiperazine derivatives designed as AR antagonists. frontiersin.org

Furthermore, research into other piperazine-based structures has revealed antagonistic activity at histamine (B1213489) H3, sigma-1 (σ1R), and P2X4 receptors, suggesting a broad potential for these compounds in treating conditions like chronic pain and neuroinflammation. nih.govnih.gov

Drug Metabolism and Pharmacokinetics Dmpk Research

In Vitro ADME Studies

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial for predicting a compound's behavior in a living organism.

There is no specific published data detailing the metabolic stability of 1-(Dibenzosuberyl)piperazine in common biological matrices like human or animal liver microsomes or hepatocytes. Such studies typically measure parameters like the half-life (t½) and intrinsic clearance (CLint) to predict the rate of metabolism in the liver. nih.gov

For structurally related compounds, the piperazine (B1678402) ring can be a site of metabolic activity. ijrrjournal.com Studies on other piperazine-containing molecules have shown that this moiety can undergo oxidation, which can lead to rapid clearance. nih.gov For instance, research on benzylpiperazine, a related compound, indicates that it undergoes metabolism involving the degradation of the piperazine ring. researchgate.netresearchgate.net The dibenzosuberyl group itself could potentially be a site for metabolic reactions such as hydroxylation. However, without direct experimental testing of this compound, its metabolic stability remains uncharacterized.

No specific studies identifying which Cytochrome P450 (CYP) isoenzymes are responsible for the metabolism of this compound (reaction phenotyping) have been published. Furthermore, there is no available data on the compound's potential to inhibit key CYP enzymes, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, or CYP1A2. This information is critical for predicting potential drug-drug interactions. nih.gov

Research on other piperazine-containing compounds has demonstrated that they can act as mechanism-based inactivators of major drug-metabolizing enzymes like CYP3A4 and CYP2D6. nih.gov This suggests that the piperazine scaffold has the potential to interact with CYP enzymes, but it does not provide specific data for this compound.

Direct experimental data on the interaction of this compound with key uptake and efflux drug transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP), is not available in the reviewed literature. These interactions are typically assessed using in vitro models like Caco-2 cell monolayers to determine if a compound is a substrate or an inhibitor of these transporters, which influences its absorption and distribution. researchgate.netnih.govresearchgate.net

However, the dibenzosuberyl-piperazine chemical scaffold is present in molecules that have been investigated for their ability to interact with ABC transporters. For example, zosuquidar (B1662489), a known P-gp inhibitor, features a related structure, and modifications of its dibenzosuberyl and piperazine moieties have been a focus of research to understand transporter inhibition. researchgate.net This suggests a potential for this compound to interact with efflux pumps like P-gp, but this has not been experimentally confirmed. researchgate.net

Cytochrome P450 (CYP) Inhibition and Reaction Phenotyping

In Vivo Pharmacokinetic Studies

There is a lack of published in vivo studies describing the pharmacokinetic profile of this compound in any preclinical species or in humans.

No data is available regarding the absorption, distribution, and excretion of this compound following administration in living organisms. Pharmacokinetic studies would be required to determine key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), volume of distribution (Vd), and routes of elimination.

The oral bioavailability of this compound has not been reported. Bioavailability is a critical parameter that quantifies the fraction of an orally administered dose that reaches systemic circulation. While some complex molecules containing a dibenzosuberylpiperazine group have been noted for low oral bioavailability, this cannot be directly extrapolated to this compound itself. frontiersin.org In contrast, other novel piperazine derivatives have been shown to possess excellent pharmacokinetic profiles and bioavailability in vivo. nih.gov Without specific studies, the bioavailability of this compound remains unknown.

Metabolite Identification and Profiling

The metabolic fate of a drug candidate is a key area of investigation in DMPK studies. The identification of metabolites is crucial for understanding a compound's clearance mechanisms and for assessing the potential for the formation of pharmacologically active or toxic byproducts.

While specific experimental data on the metabolite identification and profiling of this compound is not extensively available in the public scientific literature, the metabolism of compounds containing a piperazine ring is well-documented. The piperazine moiety is a common structural motif in many approved drugs and is known to undergo several metabolic transformations. tandfonline.comresearchgate.net

The metabolic bioactivation of piperazine rings has been a subject of study, particularly in the context of drug safety. nih.gov For many piperazine-containing drugs, metabolic pathways often involve the piperazine ring itself. Common metabolic reactions include:

N-dealkylation: This is a frequent metabolic pathway for compounds with an N-alkylpiperazine moiety. acs.org In the case of this compound, this could potentially lead to the formation of piperazine and a dibenzosuberyl-containing fragment.

Oxidation: The carbon atoms of the piperazine ring, particularly those alpha to the nitrogen atoms, are susceptible to oxidation. nih.gov This can lead to the formation of hydroxylated metabolites.

Ring Opening: The piperazine ring can undergo oxidative ring opening to form various linear amine metabolites.

Conjugation (Phase II Metabolism): The primary metabolites, especially those with newly introduced functional groups like hydroxyls, can undergo further conjugation reactions. drughunter.comlongdom.org These reactions, such as glucuronidation, increase the water solubility of the metabolites, facilitating their excretion from the body. drughunter.comlongdom.org

Hypothetical Metabolites of this compound

Based on general principles of piperazine metabolism, the following table outlines potential metabolites of this compound. It is important to note that this is a hypothetical representation and requires experimental validation.

| Metabolite ID | Proposed Structure/Metabolic Change | Metabolic Pathway |

| M1 | Piperazine | N-dealkylation |

| M2 | 1-(Dibenzosuberyl)-4-hydroxypiperazine | C-oxidation of the piperazine ring |

| M3 | Dibenzosuberone | Oxidation of the dibenzosuberyl moiety |

| M4 | N-(Dibenzosuberyl)ethylenediamine | Oxidative ring opening |

| M5 | This compound-N-oxide | N-oxidation of the piperazine nitrogen |

Implications of DMPK for Drug Development

The DMPK profile of a compound has profound implications for its potential as a therapeutic agent. Understanding the metabolism and pharmacokinetics of this compound, or any drug candidate, is essential for several aspects of drug development.

The piperazine scaffold is often incorporated into drug candidates to enhance their physicochemical properties and pharmacokinetic profiles. tandfonline.comresearchgate.net The basic nitrogen atoms of the piperazine ring can improve aqueous solubility and allow for salt formation, which can be advantageous for formulation. tandfonline.com

However, the metabolic liability of the piperazine ring can also present challenges. Rapid metabolism can lead to high clearance and a short in vivo half-life, which may necessitate frequent dosing to maintain therapeutic concentrations. acs.org For instance, N-dealkylation is a known rapid metabolic pathway for some N-methylpiperazine analogues. acs.org To address this, medicinal chemists often explore structural modifications to improve metabolic stability. Strategies can include introducing steric hindrance around the site of metabolism or replacing the piperazine ring with more stable bioisosteres. acs.org

Safety Pharmacology and Preclinical Safety Evaluation

Core Battery Studies on Vital Organ Systems

Core battery studies are designed to investigate the effects of a test substance on essential organ systems, including the central nervous, cardiovascular, and respiratory systems. erbc-group.comemkatech.com These studies are typically conducted before the first administration in humans and are crucial for identifying any potential life-threatening risks. nih.gov

Central Nervous System (CNS) Effects

The piperazine (B1678402) class of compounds is known to exert effects on the central nervous system. unodc.orgnih.gov Preclinical studies on CNS functions typically assess motor activity, behavioral changes, coordination, sensory and motor reflex responses, and body temperature. emkatech.combibra-information.co.uk While specific data on 1-(Dibenzosuberyl)piperazine's CNS effects from core battery studies are not publicly available, the general profile of piperazine derivatives suggests a potential for CNS-related activity. unodc.org For instance, some piperazines act as CNS stimulants by affecting dopamine (B1211576), norepinephrine, and serotonin (B10506) pathways. unodc.org

Table 1: General Central Nervous System Effects of Piperazine Derivatives

| Parameter | Potential Effect | Reference |

|---|---|---|

| Motor Activity | Alterations may occur. | nih.gov |

| Behavioral Changes | Possible stimulant properties. | unodc.org |

| Coordination | May be affected. | bibra-information.co.uk |

| Sensory/Motor Reflexes | Potential for alterations. | bibra-information.co.uk |

| Body Temperature | Changes in body temperature have been noted with some piperazines. | emkatech.com |

Cardiovascular System Effects

The cardiovascular safety assessment is a cornerstone of the core battery, evaluating effects on blood pressure, heart rate, and the electrocardiogram (ECG). altasciences.comemkatech.com Concerns regarding cardiovascular safety often relate to the potential for drug-induced arrhythmias or other significant hemodynamic changes. nih.gov Although specific cardiovascular safety data for this compound is not detailed in the provided results, the general approach involves in vivo and in vitro evaluations to detect any abnormalities in cardiac repolarization and conduction. altasciences.com The potential for cardiovascular effects is a key consideration for many drug candidates. reprocell.com

Table 2: Standard Cardiovascular Parameters in Core Battery Studies

| Parameter | Method of Assessment | Reference |

|---|---|---|

| Blood Pressure | In vivo monitoring | altasciences.com |

| Heart Rate | In vivo monitoring | altasciences.com |

| Electrocardiogram (ECG) | In vivo and in vitro/ex vivo assays (e.g., hERG assay) | altasciences.com |

Respiratory System Effects

The evaluation of the respiratory system within the core battery examines the potential for a test substance to cause adverse effects on respiratory function. emkatech.com Studies often measure respiratory rate, tidal volume, and other parameters in conscious animals to provide physiologically relevant data. emkatech.com A recent study on piperazine exposure in an in-vitro model of human bronchial epithelial cells showed a dose-dependent increase in IL-6 production, which has been linked to asthma in humans. nih.gov This suggests that some piperazine compounds may have the potential to impact the respiratory system. nih.gov

Table 3: Respiratory Parameters in Core Battery and Follow-up Studies

| Parameter | Potential Effect/Finding with Piperazines | Reference |

|---|---|---|

| Respiratory Rate | To be determined for this compound. | emkatech.com |

| Tidal Volume | To be determined for this compound. | emkatech.com |

| Cytokine Production (in vitro) | Increased IL-6 production observed with piperazine. | nih.gov |

Follow-up and Supplemental Safety Pharmacology Studies

When initial core battery studies, the pharmacological profile of the compound, or findings from other toxicology studies raise concerns, follow-up and supplemental safety pharmacology studies are conducted. europa.eubiomere.com These studies aim to provide a more in-depth understanding of potential adverse effects or to investigate effects on organ systems not covered in the core battery. europa.eucreative-biolabs.com For instance, if a compound shows a potential for CNS effects, further studies on learning, memory, or seizure susceptibility might be warranted. emkatech.combiomere.com Similarly, if cardiovascular signals are detected, more detailed investigations into the mechanism of these effects would be initiated. europa.eu

Advanced Methodologies for Safety Assessment

The field of safety pharmacology is continuously evolving, with a focus on developing and implementing advanced methodologies to better predict human risk. nih.gov

Safety Biomarker Development

The development and use of safety biomarkers are becoming increasingly important in drug discovery and development. nih.gov Biomarkers can provide early indications of potential toxicity, help in understanding the mechanism of adverse effects, and aid in translating preclinical findings to the clinical setting. nih.govnih.gov For a compound like this compound, the identification of specific biomarkers could enhance the ability to monitor for potential adverse effects in both preclinical and clinical studies. veedalifesciences.com The goal is to identify and validate biomarkers that are minimally invasive and can reliably predict drug-induced toxicities. nih.gov

Table 4: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Dopamine | |

| Norepinephrine |

Risk Prediction and Margin Calculation

A cornerstone of preclinical safety evaluation is the prediction of potential risks in humans based on nonclinical data. This is often quantified through the calculation of a safety margin, which provides a numerical bridge between the exposure levels found to be safe in animal studies and the expected exposure in humans. nih.gov

The safety margin is a critical component of any non-clinical toxicity study's risk assessment. nih.gov It is typically calculated by comparing the systemic exposure to a compound at a dose that produces no observable adverse effects (NOAEL) in toxicology studies with the anticipated systemic exposure at the therapeutic dose in humans. nih.gov The most common measure for systemic exposure in these calculations is the Area Under the Curve (AUC) of the plasma concentration-time profile. nih.goveuropa.eu

Formula for Safety Margin Calculation: Safety Margin = AUC at NOAEL (in animals) / AUC at therapeutic dose (in humans)

The unbound plasma concentration of a drug is generally considered to be the pharmacologically and toxicologically active portion. nih.gov Therefore, there is ongoing discussion about whether to use total plasma concentration (bound + unbound) or only the unbound concentration for calculating safety margins. While using the unbound fraction can provide a more refined estimate, studies have suggested that for many compounds, using total plasma concentration is sufficient for decision-making, though it can be assessed on a case-by-case basis. nih.gov

For a compound like this compound, risk prediction would involve establishing the NOAEL in relevant animal species through repeated-dose toxicity studies. Plasma samples would be collected during these studies to determine the toxicokinetic profile, including the AUC at the NOAEL. This value would then be compared to the predicted or measured AUC in humans at the intended therapeutic dose to calculate the safety margin. A larger safety margin provides greater confidence in the safety of the compound moving into clinical trials.

Table 1: Illustrative Example of Safety Margin Calculation Data

This table presents hypothetical data to illustrate how a safety margin would be calculated for a new chemical entity.

| Parameter | Value (Species: Dog) | Value (Human - Predicted) | Notes |

| NOAEL Dose | 10 mg/kg/day | N/A | The highest dose administered that does not produce any significant adverse effects in the animal model. |

| AUC at NOAEL | 2500 ng·h/mL | N/A | Total systemic exposure in the animal model at the NOAEL dose. |

| Therapeutic Dose | N/A | 20 mg/day | The anticipated effective dose in humans. |

| AUC at Therapeutic Dose | N/A | 100 ng·h/mL | Total systemic exposure predicted in humans at the therapeutic dose. |

| Calculated Safety Margin | N/A | 25 | (Animal AUC at NOAEL) / (Human AUC at Therapeutic Dose). |

Regulatory Guidelines and Compliance in Safety Pharmacology Studies

Regulatory agencies worldwide have established comprehensive guidelines to ensure that safety pharmacology studies are conducted to a high standard. The most influential of these are the guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). patsnap.com These documents provide a framework for the design, execution, and interpretation of nonclinical safety studies. federalregister.goveuropa.eu

The primary ICH guidelines governing safety pharmacology are:

ICH S7A: This guideline outlines the core principles for safety pharmacology studies for human pharmaceuticals. europa.euich.org It mandates the investigation of a drug's effects on vital organ systems, referred to as the "core battery." europa.euslideshare.net This includes the cardiovascular, central nervous, and respiratory systems. patsnap.com The guideline's objective is to protect clinical trial participants by identifying potential adverse pharmacodynamic effects before first-in-human administration. taylorandfrancis.com

ICH S7B: This guideline provides a specific nonclinical testing strategy to assess a drug's potential to delay ventricular repolarization, which is measured as the QT interval on an electrocardiogram (ECG). citeline.comnih.gov QT interval prolongation is a significant concern as it can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). ich.org The guideline describes in vitro assays (such as the hERG potassium channel assay) and in vivo assessments required for hazard identification and risk assessment. citeline.comich.org

Compliance with these guidelines is essential for gaining regulatory approval to proceed with clinical trials. patsnap.com The studies must be designed to assess the effects of a substance across a range of exposures, including and exceeding the intended therapeutic range. ich.org When a potential risk is identified in the core battery studies, supplemental or follow-up studies are conducted to further characterize the effect on that specific organ system. slideshare.net This integrated approach, combining data from various nonclinical assays with clinical data as it becomes available, forms the basis of a comprehensive risk assessment. ich.org

For this compound, a preclinical development program would necessitate a full suite of safety pharmacology studies compliant with ICH S7A and S7B to support a clinical trial application. This would involve in vivo studies in appropriate animal models to assess cardiovascular, respiratory, and neurological function, as well as in vitro assays to specifically evaluate the risk of QT prolongation.

Table 2: Overview of Key ICH Safety Pharmacology Guidelines

| Guideline | Title | Scope and Core Requirements |

| ICH S7A | Safety Pharmacology Studies for Human Pharmaceuticals europa.eu | Defines the "core battery" of tests to assess effects on vital functions. • Cardiovascular System: Effects on blood pressure, heart rate, and ECG. • Central Nervous System: Effects on motor activity, behavior, and coordination. • Respiratory System: Effects on respiratory rate and other functions like tidal volume. federalregister.gov |

| ICH S7B | Non-clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals nih.gov | Provides a strategy to assess proarrhythmic risk. • In Vitro: hERG (IKr) current assay to assess ion channel block. • In Vivo: Evaluation of the QT interval in animal models. • Recommends an integrated risk assessment combining nonclinical and clinical data. ich.org |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic characteristics and reactivity of molecules like 1-(Dibenzosuberyl)piperazine. karazin.ua3ds.com These calculations help in understanding the distribution of electrons and identifying regions of the molecule that are susceptible to chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity, whereas a large gap implies high stability and low reactivity. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized on the electron-rich regions, namely the dibenzosuberyl ring system and the nitrogen atoms of the piperazine (B1678402) moiety. The LUMO is likely distributed over the aromatic rings of the dibenzosuberyl group. The interaction and energy gap between these orbitals are crucial for understanding the molecule's charge transfer properties and its potential to engage in chemical reactions. researchgate.netrsc.org

| Orbital | Description | Significance for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. libretexts.org | Acts as an electron donor; its energy level indicates the molecule's ability to donate electrons. Likely localized on the piperazine and dibenzosuberyl rings. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. libretexts.org | Acts as an electron acceptor; its energy level indicates the molecule's ability to accept electrons. Likely distributed across the aromatic system. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. researchgate.net | A key indicator of molecular reactivity and stability. A smaller gap correlates with higher reactivity. |

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netbohrium.com The MEP map displays regions of varying electrostatic potential on the electron density surface. diracprogram.org

In the MEP map of this compound, the regions with the most negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. These areas are expected to be concentrated around the nitrogen atoms of the piperazine ring due to the presence of lone pairs of electrons. Conversely, regions with positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. These are generally found around the hydrogen atoms of the molecule. This analysis is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or enzymes. researchgate.netphyschemres.org

| Descriptor | Formula (using HOMO/LUMO energies) | Chemical Significance |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to charge transfer. researchgate.net A larger value indicates lower reactivity. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons from a system. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net For this compound, MD simulations can reveal its conformational flexibility and provide detailed insights into its interactions with protein targets. nih.gov

The piperazine ring can exist in different conformations, such as chair and boat forms, and the bulky dibenzosuberyl group has its own degrees of freedom. researchgate.net MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. researchgate.netresearchgate.net

Furthermore, MD simulations are invaluable for studying how this compound binds to proteins. nih.govnih.gov By placing the molecule in the binding site of a target protein (such as a G-protein coupled receptor or a transporter), simulations can predict the binding mode, identify key amino acid residues involved in the interaction, and estimate the binding affinity. nih.govnih.gov For example, studies on related piperazine derivatives show that the nitrogen atoms can form crucial hydrogen bonds, while the hydrophobic dibenzosuberyl moiety can engage in van der Waals interactions within the protein's binding pocket. nih.govresearchgate.net These simulations are instrumental in structure-based drug design, helping to rationalize the activity of existing compounds and to design new, more potent ones. nih.gov

Theoretical Investigations of Spectroscopic Properties

Computational methods can be used to predict the spectroscopic properties of molecules, which aids in the interpretation of experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netnih.gov

Theoretical calculations, often using DFT, can predict the vibrational frequencies of this compound, which correspond to the peaks in an IR spectrum. By comparing the calculated spectrum with the experimental one, researchers can confidently assign specific vibrational modes to the observed absorption bands. researchgate.netphyschemres.org